molecular formula C11H9NO3 B1347518 N-(3-hydroxyphenyl)furan-2-carboxamide CAS No. 55679-22-6

N-(3-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B1347518
CAS No.: 55679-22-6
M. Wt: 203.19 g/mol
InChI Key: YMMLYZBIXTXDLR-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)furan-2-carboxamide is a synthetic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a furan ring and a hydroxyphenyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-hydroxyphenyl)furan-2-carboxamide can be synthesized through a condensation reaction between furan-2-carbonyl chloride and 3-hydroxyaniline in the presence of a suitable base like triethylamine. This reaction typically proceeds with high yields under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same condensation reaction, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The furan ring can be reduced under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted amides and esters.

Scientific Research Applications

N-(3-hydroxyphenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)benzamide
  • N-(3-hydroxyphenyl)thiophene-2-carboxamide
  • N-(3-hydroxyphenyl)pyrrole-2-carboxamide

Uniqueness

N-(3-hydroxyphenyl)furan-2-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties compared to other similar compounds

Biological Activity

N-(3-hydroxyphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₉NO₃
  • Molecular Weight : Approximately 203.197 g/mol
  • Structural Features : The compound features a furan ring and a hydroxylated phenyl group, which contribute to its reactivity and interaction with biological targets.

1. Anti-Cancer Properties

Research indicates that this compound exhibits promising anti-cancer activity. It has been studied for its ability to inhibit specific enzymes involved in tumor progression. The presence of the hydroxyl group enhances its interaction with biological macromolecules, leading to significant changes in enzyme kinetics and metabolic pathways critical for cancer cell survival.

Case Study : In vitro studies have shown that the compound can effectively inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HT-29) cancer cells. The IC50 values for these cell lines were reported to be in the range of 10–20 µM, indicating moderate potency against tumor growth .

2. Enzyme Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth and metastasis.

Mechanism of Action : The compound binds to the active site of carbonic anhydrase, preventing substrate access and enzymatic activity. This mechanism is similar to other known inhibitors like Brinzolamide and Dorzolamide .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyphenyl)furan-2-carboxamideHydroxyl group at position 2Moderate anti-cancer activity
N-(4-hydroxyphenyl)furan-2-carboxamideHydroxyl group at position 4Stronger enzyme inhibition
5-Amino-2-methoxyphenylfuran-2-carboxamideMethoxy and amino groups presentAntimicrobial properties

This table illustrates how variations in substituents affect the biological activities of these compounds, highlighting the unique properties of this compound .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for selected strains include:

  • Staphylococcus aureus : 12.5 µM
  • Escherichia coli : 15 µM
  • Candida albicans : 20 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-hydroxyphenyl)furan-2-carboxamide, and how do substituents influence reaction efficiency?

  • The compound is typically synthesized via multi-step routes involving ester intermediates and amidation. For example, methyl-5-(3-hydroxyphenyl)furan-2-carboxylate can react with aminobenzophenones under reflux to yield derivatives like N-(4-benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide . Substituents on the aminobenzophenone (e.g., 3- vs. 4-position) impact steric hindrance and electronic effects, altering reaction yields and purity. Optimization includes adjusting solvent systems (e.g., acetonitrile or methylene chloride) and reflux duration .

Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?

  • 1H/13C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and amide protons (δ ~10 ppm) . FT-IR confirms the amide C=O stretch (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) . For crystalline derivatives, X-ray crystallography resolves intramolecular interactions (e.g., planarity of the amide bond and dihedral angles between aromatic rings) .

Q. What preliminary biological activities have been reported for this compound class?

  • Derivatives exhibit anticancer potential via EGFR inhibition (e.g., N-(2-benzoylphenyl)furan-2-carboxamide in murine models) . Anti-hyperlipidemic activity is also reported in vivo, linked to structural analogs like N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide . Initial screenings should prioritize cytotoxicity assays (MTT) and target-specific enzymatic studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve structural ambiguities in this compound derivatives?

  • Density Functional Theory (DFT) predicts vibrational frequencies (FT-IR/Raman) and electronic transitions (UV-Vis) with >95% accuracy compared to experimental data . For example, DFT analysis of 2-acetyl-5-methylfuran derivatives validated bond angles and charge distribution, which can be extrapolated to interpret NMR chemical shifts or intramolecular H-bonding in related carboxamides .

Q. What strategies address contradictory bioactivity data across structurally similar analogs?

  • Contradictions often arise from substituent positioning. For instance, 3-hydroxyphenyl vs. 2-nitrophenyl groups alter planarity and H-bonding, impacting target binding . Systematic SAR studies should: (i) Synthesize analogs with controlled substituent variations (e.g., halogenation, methoxy groups) . (ii) Use molecular docking to compare binding affinities (e.g., VEGFR-2 inhibition by thiadiazolyl derivatives ). (iii) Validate via in vitro/in vivo models to isolate steric/electronic effects.

Q. How do transition-metal-catalyzed reactions enhance derivatization of this compound?

  • Suzuki-Miyaura cross-coupling introduces aryl groups at the furan ring’s 5-position, enabling anti-bacterial derivatives (e.g., N-(4-bromophenyl)furan-2-carboxamide against drug-resistant A. baumannii) . Pd-catalyzed C-H arylation modifies the hydroxyphenyl ring, improving solubility and target engagement . Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., MPAA for enantioselectivity) .

Q. What experimental designs mitigate challenges in synthesizing high-purity this compound?

  • Critical steps include: (i) Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (chloroform/methanol) . (ii) Byproduct control : Monitor reaction progress via TLC to minimize undesired thiourea or Schiff base byproducts . (iii) Scale-up : Transition from batch to flow reactors for improved heat/mass transfer in amidation .

Q. Data Analysis and Optimization

Q. How can crystallographic data inform the design of analogs with improved bioactivity?

  • X-ray structures reveal conformational flexibility; for example, intramolecular H-bonds (N–H⋯O, 2.6 Å) stabilize planar amide conformations, enhancing target binding . Analogs with rigid bicyclohexane or naphthofuran scaffolds show increased metabolic stability .

Q. What role do thiourea modifications play in enhancing biological activity?

  • Thiourea derivatives (e.g., N-(dipropylcarbamothioyl)furan-2-carboxamide) exhibit metal-chelating properties, enabling antimicrobial activity via Co(II)/Cu(II) complexation . Modify the thiourea moiety with sulfonamide or thiazole groups to improve pharmacokinetics .

Properties

IUPAC Name

N-(3-hydroxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMLYZBIXTXDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356747
Record name N-(3-hydroxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55679-22-6
Record name N-(3-hydroxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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